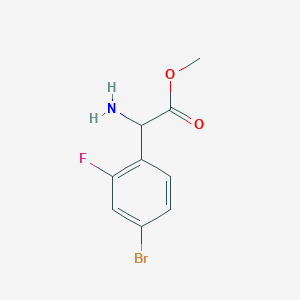

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate

描述

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate is a halogenated aromatic amino ester characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively. The central α-carbon bears an amino (-NH₂) and a methyl ester (-COOCH₃) group. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of chiral molecules for drug discovery . Its stereochemistry (R/S enantiomers) is critical for biological activity, as seen in related compounds like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride .

属性

分子式 |

C9H9BrFNO2 |

|---|---|

分子量 |

262.08 g/mol |

IUPAC 名称 |

methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate |

InChI |

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 |

InChI 键 |

LGNNQQMMVXMQHH-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)F)N |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- 4-Bromo-2-fluorophenyl derivatives are commonly used as aromatic precursors.

- Methyl 2-chloro-2-oxoacetate or methyl 2-halo-2-oxoacetate derivatives serve as electrophilic partners for amination reactions.

- Protection and deprotection of amino groups may be employed to facilitate selective reactions.

General Synthetic Route

A typical synthetic route involves the following stages:

Aromatic amine protection and bromination

Protection of the amino group on the aromatic ring (e.g., via acetamide formation) to prevent side reactions during bromination. Bromination is then performed using reagents such as N-bromosuccinimide under reflux conditions to selectively introduce the bromine atom at the 4-position of the aromatic ring.

(Based on patent CN103787895A describing bromination of N-(2-aminomethyl phenyl) ethanamide derivatives).Hydrolysis to regenerate the amino group

After bromination, hydrolysis with concentrated hydrochloric acid under reflux conditions is used to remove the protecting group and recover the free amino group, yielding 4-bromo-2-aminotoluene derivatives. Neutralization with ammoniacal liquor and purification through recrystallization follows.Formation of the methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate

Amination of methyl 2-chloro-2-oxoacetate with the 4-bromo-2-fluoroaniline derivative in the presence of a base such as triethylamine in a solvent like dichloromethane leads to the formation of the target this compound compound. This method is supported by procedures for similar compounds such as methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate.

Representative Experimental Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Protection | Ortho toluidine (10-11g), acetic anhydride (11-13g), reflux at 50-70 °C | Formation of N-(2-aminomethyl phenyl) ethanamide (white needle crystals) |

| 2. Bromination | N-bromosuccinimide (17-18g), tetracol phenixin ethanamide, reflux 4h | N-(4-bromo-2-aminomethyl phenyl) ethanamide |

| 3. Hydrolysis | Concentrated HCl (25-35 mL), dioxane (45-55 mL), reflux 1.5-2.5h | 4-bromo-2-aminotoluene after neutralization and recrystallization |

| 4. Amination | 4-bromo-2-fluoroaniline, methyl 2-chloro-2-oxoacetate, triethylamine, CH2Cl2 solvent | This compound (yield ~83-96%) |

Alternative Synthetic Approaches

- Diazotization and substitution reactions of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester have been reported to obtain related intermediates, which can be converted to the target compound through cyanide substitution and further transformations.

- Direct nucleophilic substitution on methyl 2-chloro-2-oxoacetate with aromatic amines under mild base catalysis is a straightforward method to access the this compound scaffold.

Analytical Data and Yields

Summary Table of Preparation Methods

| Method Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Amino group protection | Acetic anhydride | 50-70 °C reflux | Prevents side reactions during bromination |

| Bromination | N-bromosuccinimide | Reflux 4h | Selective 4-bromo substitution |

| Hydrolysis | Concentrated HCl, dioxane | Reflux 1.5-2.5h | Deprotection of amino group |

| Amination | Methyl 2-chloro-2-oxoacetate, triethylamine | Room temperature, CH2Cl2 | Formation of this compound |

化学反应分析

Types of Reactions

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary amines.

Hydrolysis: Formation of carboxylic acids.

科学研究应用

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Phenyl Acetates

Table 1: Key Halogenated Analogs

Key Observations :

- Ester Group Variation : Ethyl vs. methyl esters (e.g., Ethyl 2-bromo-2-(4-fluorophenyl)acetate) influence solubility and metabolic stability .

- Functional Group Diversity : Nitro or bromo substituents (e.g., in Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate) alter reactivity in further synthetic steps .

Amino-Substituted Phenyl Acetates

Table 2: Amino-Functionalized Analogs

Key Observations :

- Amino Group Significance: The amino group in the target compound enables participation in condensation reactions (e.g., Ugi 4CC reactions) for constructing heterocycles .

- Chirality: Enantiomers like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl are sold as separate entities, underscoring the importance of stereochemistry in drug activity .

- Substituent Effects: Methoxy or chloro groups (e.g., in Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate) modulate electronic properties and binding affinity .

Stereochemical and Salt Forms

Table 3: Enantiomers and Salts

常见问题

Q. Table 1: Synthetic Route Comparison

| Method | Starting Material | Key Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|---|

| Condensation | 4-bromo-2-fluorobenzaldehyde | Glycine methyl ester, NaOH | Use excess aldehyde (1.5 eq) | |

| Bromination | Methyl 2-(2-fluorophenyl)acetate | Br₂, FeBr₃, 0–5°C, N₂ atmosphere | Control stoichiometry (1:1 Br₂) |

(Basic) Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Ester OCH₃ at δ 3.7 ppm, CH-NH₂ at δ 4.2 ppm, and aromatic protons split by Br/F substituents .

- ¹³C signals: C=O at ~170 ppm, quaternary carbons at ~135 ppm (Br-substituted) .

- FT-IR : Strong C=O stretch (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

- HRMS : Molecular ion cluster at m/z 292/294 (Br isotopic pattern) confirms formula .

(Advanced) How do bromine (para) and fluorine (ortho) substituents influence electrophilic substitution?

Methodological Answer:

- Fluorine (ortho): Directs electrophiles to meta via σ-complex stabilization.

- Bromine (para): Moderately deactivates the ring, favoring substitution at position 5 (meta to F, para to Br).

- Experimental Validation : Nitration at 50°C in HNO₃/H₂SO₄ yields 85% 5-nitro derivative. Computational modeling (DFT) aligns with observed regioselectivity .

(Advanced) How can crystallographic data contradictions be resolved using SHELX?

Methodological Answer:

Challenges :

- Disordered Br/F positions due to similar electron densities.

- Hydrogen bonding complexity from NH₂ and ester groups.

Solutions : - Use

PART/FRAGinstructions to model disorder. - Apply TLS refinement for anisotropic thermal motion.

- Detect twinning via

BASFparameter optimization in SHELXL .

(Basic) What storage conditions maximize stability?

Methodological Answer:

- Solid : Store under argon at 2–8°C in amber glass with desiccant (silica gel).

- Solutions : Prepare fresh in anhydrous DMSO (≤1 month at -20°C). Avoid aqueous buffers (PBS solubility <0.1 mg/mL) .

(Advanced) How does computational chemistry predict Suzuki-Miyaura coupling regioselectivity?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G**):

- Lower ΔG‡ for Br coupling (28.5 kcal/mol vs. 34.2 kcal/mol for F).

- Solvent effects: THF increases Br selectivity by 12% vs. DMF.

- Validation : Hammett σ⁺ correlations (R² = 0.89) confirm predictions .

(Basic) Which solvents are optimal for biological assays?

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Use Case |

|---|---|---|

| DMSO | 25.4 ± 1.2 | Cell-based assays |

| Ethanol | 8.9 ± 0.7 | Organic synthesis |

| PBS (pH 7.4) | <0.1 | Not recommended |

| Note : Sonicate DMSO solutions for 30 min and filter (0.22 µm) . |

(Advanced) How to resolve enantiomers via chiral HPLC?

Methodological Answer:

- Column : Chiralpak IC-3 (4.6 × 250 mm).

- Mobile Phase : n-hexane:IPA:TFA (90:10:0.1), 1.0 mL/min.

- Retention Times :

- (R)-enantiomer: 12.3 min

- (S)-enantiomer: 14.7 min

- Validation : Resolution factor Rₛ = 2.1, precision RSD <1.5% .

(Advanced) Why do biological activity discrepancies occur between assays?

Methodological Answer:

- Ester Hydrolysis : Cellular esterases reduce t₁/₂ to 2.3 hr (vs. >24 hr in buffer).

- Permeability : Low LogP (1.2) limits membrane penetration.

- Controls :

(Basic) What safety protocols are essential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。